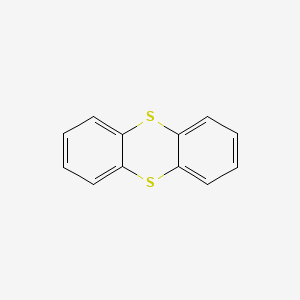

Thianthrene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

thianthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIJJXMXTUZIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)SC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059071 | |

| Record name | Thianthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Thianthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000031 [mmHg] | |

| Record name | Thianthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-85-3 | |

| Record name | Thianthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thianthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIANTHRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thianthrene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thianthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thianthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4139V9M46H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Sulfur Heterocycle: A Technical History of Thianthrene Synthesis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of foundational organic synthesis provides the bedrock for innovation. This in-depth guide navigates the historical landscape of thianthrene's discovery and the evolution of its synthesis, offering a technical examination of the core methodologies that have defined this important sulfur-containing heterocycle.

First isolated in 1869 by Scottish chemist John Stenhouse, this compound has since become a subject of interest due to its unique electronic properties and applications in materials science and medicinal chemistry. This document provides a detailed chronicle of its synthesis, from Stenhouse's initial discovery to key 20th-century advancements, presenting quantitative data, experimental protocols, and mechanistic pathways to provide a thorough resource for the scientific community.

The Dawn of this compound: Stenhouse's Discovery

The first synthesis of this compound was achieved by John Stenhouse in 1869 through the dry distillation of sodium benzenesulfonate.[1] This pioneering work laid the groundwork for the exploration of this new class of sulfur-containing compounds. While Stenhouse's original publication provides a qualitative description of the process, precise quantitative data from this initial discovery is not extensively detailed. The reaction proceeds at high temperatures, thermally decomposing the sulfonate salt to yield this compound among other products.

Experimental Protocol: Stenhouse's Synthesis (1869)

A detailed experimental protocol from Stenhouse's original work is not available in modern standardized format. However, based on his description, the procedure can be summarized as follows:

-

Reactant: Sodium benzenesulfonate.

-

Apparatus: A distillation apparatus suitable for high-temperature dry distillation.

-

Procedure: Sodium benzenesulfonate is subjected to dry distillation. The distillate, a complex mixture, is collected.

-

Purification: The crude product is purified to isolate this compound. The exact purification methods used by Stenhouse are not elaborately described but likely involved crystallization.

The Friedel-Crafts Approach: A New Avenue to this compound

A significant advancement in this compound synthesis came with the application of the Friedel-Crafts reaction. This method involves the electrophilic aromatic substitution of benzene with a sulfur-containing reagent in the presence of a Lewis acid catalyst, typically aluminum chloride. One of the earliest and most common variations utilizes sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) as the sulfur source.[1][2]

The reaction of benzene with sulfur monochloride in the presence of aluminum chloride yields this compound as an insoluble complex with the catalyst.[2] This complex can then be decomposed to afford the free this compound.

Quantitative Data: Friedel-Crafts Synthesis

| Reactants | Molar Ratio (Benzene:S₂Cl₂) | Catalyst (Molar Ratio to S₂Cl₂) | Temperature (°C) | Yield (%) | Reference |

| Benzene, Sulfur Monochloride | > 5.0:1.0 | AlCl₃ (0.4:1 to 1.6:1) | 60 - 80 | High | [2] |

| Benzene, Sulfur Monochloride, AlCl₃ | 5.77:1 | 0.85:1 | Not specified | High |

Experimental Protocol: Friedel-Crafts Synthesis with Sulfur Monochloride

The following protocol is based on a patented industrial process which represents a refined version of the Friedel-Crafts approach:

-

Reaction Setup: A suitable reactor is charged with an excess of benzene and aluminum chloride.

-

Addition of Sulfur Monochloride: Sulfur monochloride is added to the stirred benzene-aluminum chloride mixture.

-

Reaction Conditions: The reaction is maintained at a temperature between 60°C and 80°C. During the reaction, this compound forms an insoluble complex with aluminum chloride.

-

Isolation of the Complex: The insoluble this compound-aluminum chloride complex is separated from the reaction mixture by filtration.

-

Liberation of this compound: The complex is slurried in an inert organic solvent. A Lewis base, such as ammonia, is then added to the slurry to break the complex and free the this compound.

-

Purification: The liberated this compound, now dissolved in the organic solvent, is recovered and purified.

Reaction Pathway: Friedel-Crafts Synthesis

Figure 1: Proposed logical workflow for the Friedel-Crafts synthesis of this compound.

The Dowd and Anastasia Method: Synthesis from o-Dichlorobenzene

In the mid-20th century, a notable method for this compound synthesis was developed, utilizing readily available starting materials. This procedure involves the reaction of o-dichlorobenzene with an alkali sulfide, such as sodium sulfide. A study by Eugene Alton Talley in 1938 investigated this reaction in detail, finding that the best results were obtained using equimolar quantities of o-dichlorobenzene and sodium hydrosulfide in an aqueous solution with the addition of calcium hydroxide.

Quantitative Data: Dowd and Anastasia Type Synthesis

| Reactants | Molar Ratio | Solvent | Additive (Molar Ratio to o-dichlorobenzene) | Yield (%) | Reference |

| o-Dichlorobenzene, Sodium Hydrosulfide | 1:1 | Water | Calcium Hydroxide (0.5:1) | Fair |

Experimental Protocol: Synthesis from o-Dichlorobenzene

Based on the work of Talley, a representative experimental protocol is as follows:

-

Preparation of Sodium Hydrosulfide: A solution of sodium sulfide or sodium hydroxide is saturated with hydrogen sulfide gas to generate sodium hydrosulfide.

-

Reaction Mixture: Equimolar quantities of o-dichlorobenzene and the prepared sodium hydrosulfide solution are combined.

-

Addition of Calcium Hydroxide: A half molar equivalent of calcium hydroxide is added to the reaction mixture.

-

Work-up and Isolation: The reaction mixture is worked up to isolate the this compound product.

Reaction Pathway: Dowd and Anastasia Synthesis

Figure 2: Simplified logical workflow for the Dowd and Anastasia synthesis of this compound.

Synthesis from Thiophenol

Another important historical route to this compound involves the self-condensation of thiophenol in the presence of a strong acid, such as fuming sulfuric acid. This method proceeds through the oxidation of thiophenol to form intermediate species that subsequently cyclize to the this compound core. The reaction often produces a mixture of this compound and its oxides, which can then be reduced to yield the parent heterocycle.

Quantitative Data: Synthesis from Thiophenol

| Reactants | Reagent | Reductant | Yield (%) | Reference |

| Thiophenol | Fuming Sulfuric Acid | Zinc/SnCl₂ | 10 - 20 |

Experimental Protocol: Synthesis from Thiophenol

A general procedure for this synthesis is as follows:

-

Reaction with Fuming Sulfuric Acid: Thiophenol is treated with fuming sulfuric acid, leading to the formation of this compound oxides and the evolution of sulfur dioxide.

-

Reduction: The resulting mixture of this compound oxides is then treated with a reducing agent, such as zinc dust or tin(II) chloride, to convert the oxides to this compound.

-

Isolation and Purification: The this compound is then isolated from the reaction mixture and purified, typically by recrystallization.

Reaction Pathway: Synthesis from Thiophenol

Figure 3: Experimental workflow for the synthesis of this compound from thiophenol.

Conclusion

The synthesis of this compound has evolved significantly since its discovery by John Stenhouse. From the harsh conditions of dry distillation to the more controlled and versatile Friedel-Crafts and related electrophilic substitution reactions, the methods for preparing this foundational sulfur heterocycle have been refined over more than a century of chemical research. The historical syntheses detailed in this guide not only provide a window into the development of organic chemistry but also offer valuable insights for contemporary researchers exploring the synthesis and application of this compound and its derivatives in modern drug discovery and materials science. The provided protocols and mechanistic schemes serve as a foundational reference for further innovation in this area.

References

An In-depth Technical Guide to the Core Principles of Thianthrene Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thianthrene, a sulfur-containing heterocyclic compound, has emerged as a molecule of significant interest in synthetic chemistry, materials science, and drug discovery. Its unique folded "butterfly" structure, rich redox chemistry, and the reactivity of its oxidized forms, particularly the stable radical cation and S-oxides, provide a versatile platform for the development of novel synthetic methodologies and functional molecules. This guide provides a comprehensive overview of the fundamental principles of this compound chemistry, including its synthesis, physical and chemical properties, and key reactions. Detailed experimental protocols for the preparation of this compound and its important derivatives are provided, along with a summary of quantitative data to facilitate comparative analysis. Furthermore, this document illustrates the application of this compound chemistry in modern organic synthesis and its potential in drug development through workflow and signaling pathway diagrams.

Introduction

This compound is a dibenzo-fused 1,4-dithiin, a non-planar molecule with a characteristic fold along the S-S axis.[1] This structural feature, coupled with the presence of two sulfur atoms, endows this compound with unique electronic properties, most notably its facile oxidation to a stable, deeply colored radical cation.[1] The rich and often predictable reactivity of this compound and its derivatives has led to their use in a wide array of applications, from the synthesis of conductive polymers and organic semiconductors to their investigation as potential therapeutic agents.[2]

In recent years, the development of "thianthrenation" reactions, which install a this compound moiety onto a molecule of interest, has revolutionized the field of late-stage C-H functionalization.[3][4] This strategy allows for the selective modification of complex molecules, a critical tool in drug discovery and development. This guide aims to provide researchers with a thorough understanding of the core principles of this compound chemistry, enabling them to leverage its unique properties in their own research endeavors.

Physical and Chemical Properties

The defining characteristic of this compound is its non-planar, bent structure. The dihedral angle between the two benzene rings is approximately 128°. This "butterfly" conformation is in rapid equilibrium, with the molecule undergoing a low-energy ring inversion.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈S₂ | |

| Molar Mass | 216.32 g·mol⁻¹ | |

| Melting Point | 151-155 °C | |

| Boiling Point | 364-366 °C | |

| Appearance | White to light yellow crystalline powder |

Structural Parameters

The crystal structure of this compound has been extensively studied. Key bond lengths and angles are summarized in Table 2.

| Parameter | Value (Å or °) | Reference(s) |

| C-S bond length | ~1.77 Å | |

| C-C (aromatic) bond length | ~1.39 Å | |

| C-S-C bond angle | ~100° | |

| Dihedral (fold) angle | ~128° |

Spectroscopic Data

The spectroscopic properties of this compound are well-characterized.

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~7.2-7.6 ppm (multiplets) | |

| ¹³C NMR (CDCl₃) | δ ~127-135 ppm | |

| IR (KBr) | Bands around 1450, 1430, 1390 cm⁻¹ | |

| UV-Vis (Toluene) | λmax ~258 nm |

Redox Properties

A central feature of this compound chemistry is its ease of oxidation. It undergoes two reversible one-electron oxidations to form a stable radical cation (Th•⁺) and a dication (Th²⁺). The redox potentials for these processes are summarized in Table 3.

| Redox Couple | Potential (V vs. Fc/Fc⁺) | Solvent | Reference(s) |

| Th / Th•⁺ | +0.85 | Liquid SO₂ | |

| Th•⁺ / Th²⁺ | Not specified |

Synthesis of this compound and Derivatives

Several methods have been developed for the synthesis of this compound and its derivatives.

Synthesis of this compound

3.1.1. From Benzene and Sulfur Monochloride

A classic and industrially relevant method for the preparation of this compound involves the reaction of benzene with sulfur monochloride (S₂Cl₂) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Figure 1: Synthesis of this compound from Benzene.

Experimental Protocol: Synthesis of this compound from Benzene and Sulfur Monochloride

-

Reaction Setup: To a reaction vessel equipped with a stirrer, reflux condenser, and addition funnel, add an excess of benzene and aluminum chloride (molar ratio of benzene:S₂Cl₂ > 5:1 and AlCl₃:S₂Cl₂ of ~0.4:1 to 1.6:1).

-

Addition of Sulfur Monochloride: Slowly add sulfur monochloride to the stirred benzene/aluminum chloride mixture.

-

Reaction: Heat the reaction mixture to a temperature between 60°C and 80°C. An insoluble this compound-aluminum chloride complex will precipitate.

-

Isolation of the Complex: After the reaction is complete, cool the mixture and separate the solid complex by filtration.

-

Liberation of this compound: Slurry the complex in an inert organic solvent (e.g., toluene).

-

Treatment with a Lewis Base: Add a Lewis base, such as ammonia, to the slurry to break the complex and dissolve the free this compound in the solvent.

-

Purification: Filter the mixture to remove the aluminum salts. The this compound can then be isolated by evaporation of the solvent and purified by recrystallization.

3.1.2. From 2-Iodothiophenol via Ullmann Condensation

A more specialized method involves the copper-catalyzed Ullmann condensation of 2-iodothiophenol. This approach is particularly useful for the synthesis of substituted thianthrenes from corresponding substituted 2-iodothiophenols.

Experimental Protocol: Generalized Procedure for this compound Synthesis via Ullmann Condensation

-

Reaction Setup: In a dry round-bottom flask, combine 2-iodothiophenol (1.0 eq.), a copper catalyst (e.g., CuI, 10-20 mol%), and an anhydrous base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as DMF or NMP.

-

Reaction: Heat the mixture to 150-210 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis of this compound Derivatives

3.2.1. This compound S-Oxide

This compound S-oxide is a key intermediate in C-H functionalization reactions. It can be prepared by the oxidation of this compound.

3.2.2. Organothianthrenium Salts

Organothianthrenium salts are versatile reagents in organic synthesis and can be prepared through various methods, including the reaction of this compound S-oxide with arenes in the presence of a strong acid and an anhydride (e.g., trifluoroacetic anhydride).

Reactivity of this compound

The chemistry of this compound is dominated by reactions at the sulfur atoms and electrophilic substitution on the aromatic rings.

Oxidation and the this compound Radical Cation

This compound is readily oxidized to its radical cation, Th•⁺, a stable species that can be isolated as a salt with non-nucleophilic counterions (e.g., ClO₄⁻, BF₄⁻, PF₆⁻).

Figure 2: Redox Chemistry of this compound.

Experimental Protocol: Preparation of this compound Radical Cation Tetrafluoroborate (Th•⁺BF₄⁻)

-

Reaction Setup: In a three-necked flask under an inert atmosphere (argon), place this compound and nitrosonium tetrafluoroborate (NOBF₄) side-by-side.

-

Solvent Addition: Add dry acetonitrile. The mixture should quickly turn dark blue.

-

Reaction: Stir the mixture under argon for 1 hour.

-

Precipitation: Add dry diethyl ether to precipitate the dark blue solid.

-

Isolation and Purification: Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound radical cation tetrafluoroborate.

Reactions of the this compound Radical Cation

The this compound radical cation is an electrophile and a one-electron oxidant, and it reacts with a variety of nucleophiles and electron donors.

4.2.1. Reaction with Alkenes and Alkynes

Th•⁺ adds to alkenes and alkynes to form dicationic adducts.

Experimental Protocol: Reaction of Th•⁺ClO₄⁻ with Cyclooctene

-

Reaction: To a solution of this compound radical cation perchlorate in acetonitrile, add a solution of cyclooctene in acetonitrile.

-

Observation: The purple color of the radical cation solution will fade to light yellow.

-

Isolation: After stirring overnight, pour the solution into dry diethyl ether to precipitate the adduct.

-

Purification: The product can be further purified by recrystallization.

4.2.2. Reaction with Amines, Phenols, and other Nucleophiles

The this compound radical cation reacts with a wide range of nucleophiles, including amines and phenols, often leading to the formation of 5-substituted thianthrenium salts. The reaction with phenols, for example, can be second-order in the radical cation, suggesting the involvement of the this compound dication.

C-H Thianthrenation

A powerful application of this compound chemistry is the C-H thianthrenation reaction, which allows for the direct functionalization of C-H bonds. This reaction typically involves the activation of this compound S-oxide with an anhydride, followed by reaction with an arene or alkene.

Figure 3: Late-Stage C-H Functionalization via Thianthrenation.

Applications in Drug Development

The rigid, three-dimensional structure of the this compound scaffold makes it an attractive pharmacophore in drug design. This compound derivatives have been investigated for a range of biological activities, including as anticancer agents. The ability to perform late-stage functionalization on complex molecules using this compound chemistry is also a powerful tool in the optimization of lead compounds.

Thienopyrimidine Derivatives as Kinase Inhibitors

Thienopyrimidines, which are structurally related to this compound, have been extensively studied as inhibitors of various protein kinases, which are key targets in cancer therapy. For example, derivatives of thieno[2,3-d]pyrimidine have been shown to be potent inhibitors of VEGFR-2, a key regulator of angiogenesis.

Figure 4: Simplified Signaling Pathway of VEGFR-2 Inhibition.

Workflow for Synthesis and Screening of this compound-Based Drug Candidates

The development of a library of this compound derivatives for biological screening typically follows a structured workflow.

Figure 5: Workflow for this compound-Based Drug Discovery.

Conclusion

This compound chemistry offers a rich and diverse field of study with significant practical applications. From its fundamental synthesis and reactivity to its cutting-edge use in late-stage functionalization and drug discovery, this compound continues to be a valuable tool for chemists. The unique properties of the this compound scaffold, particularly its redox activity and the reactivity of its oxidized derivatives, provide a fertile ground for further exploration and innovation. This guide has provided a foundational understanding of the core principles of this compound chemistry, along with practical experimental details and an overview of its applications, to empower researchers in their scientific pursuits.

References

Spectroscopic Characterization of Thianthrene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize thianthrene and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies and comparative data essential for the analysis of this important class of sulfur-containing heterocyclic compounds. This compound derivatives are of significant interest due to their unique electronic, photophysical, and redox properties, which make them promising candidates for applications in materials science and medicinal chemistry.

Core Spectroscopic Techniques and Data

The structural elucidation and characterization of this compound derivatives rely on a combination of spectroscopic methods. This section summarizes the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Fluorescence Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| This compound | CDCl₃ | 7.48 (m), 7.23 (m)[1] |

| 1-(Methylsulfanyl)this compound | CDCl₃ | 2.50 (s, 3H), 7.09–7.13 (m, 1H), 7.17–7.30 (m, 4H), 7.45–7.49 (m, 1H), 7.53–7.58 (m, 1H) |

| 1-(Phenylsulfanyl)this compound | CDCl₃ | 7.03 (dd, 1H), 6.97–7.01 (m, 1H), 7.13–7.25 (m, 4H), 7.21–7.31 (m, 1H), 7.39–7.44 (m, 2H), 7.50 (dd, 1H), 7.55 (dd, 1H), 8.41 (d, 1H) |

| This compound S-oxide | CDCl₃ | 7.92 (d, 2H), 7.61 (d, 2H), 7.54 (t, 2H), 7.41 (t, 2H)[2] |

Table 2: ¹³C NMR Spectroscopic Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| This compound | CDCl₃ | 136.1, 128.8, 127.7, 126.8 |

| 1-(Methylsulfanyl)this compound | CDCl₃ | 16.2, 124.4, 125.4, 127.6, 127.7, 127.9, 128.5, 129.1, 133.8, 134.9, 135.6, 135.9, 138.9 |

| 1-(Phenylsulfanyl)this compound | CDCl₃ | 120.1, 121.4, 127.7, 127.8, 128.2, 128.8, 129.8, 130.6, 134.8, 135.1, 135.4, 136.4, 136.7, 141.7, 149.6, 159.3 |

| This compound S-oxide | CDCl₃ | 141.6, 130.0, 129.2, 128.58, 128.57, 124.6[2] |

UV-Vis and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence emission spectroscopy are crucial for investigating the electronic properties of this compound derivatives. These techniques provide insights into the electronic transitions and the photophysical behavior of these molecules.

Table 3: Photophysical Data for Selected this compound Derivatives

| Compound | Solvent/Matrix | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| 1-phenylthis compound (TA1P) | PMMA film | ~300 | 436 (Fluorescence) | Not Reported |

| 2-phenylthis compound (TA2P) | PMMA film | ~300 | 436 (Fluorescence) | Not Reported |

| Phenanthrene-fused this compound (3ca) | CH₂Cl₂ | 331 | 497 | 0.24 |

| Corannulene-fused this compound (3ea) | CH₂Cl₂ | 304, 350-450 (shoulder) | 560 | 0.04 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound derivatives. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Table 4: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Ionization Method | [M]⁺ or [M+H]⁺ (m/z) | Key Fragments (m/z) |

| This compound | EI | 216 | Not specified |

| This compound S-oxide | EI | 232.0017 (Calculated), 232.0022 (Found)[2] | Not specified |

| Trimethyl(thianthren-1-yl)silane | EI | Not specified | Not specified |

| 1-(Methylsulfanyl)this compound | EI | Not specified | Not specified |

Experimental Protocols

This section outlines generalized yet detailed methodologies for the key spectroscopic techniques discussed above. These protocols are based on standard laboratory practices and can be adapted for specific this compound derivatives and instrumentation.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

High-quality NMR tubes

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

-

This compound derivative sample (5-10 mg)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Filter the solution into a clean NMR tube to a height of about 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the ¹H NMR spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or TMS (0 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Set the appropriate spectral width, acquisition time, and a larger number of scans (due to the lower natural abundance of ¹³C).

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

-

UV-Vis Spectroscopy

Objective: To measure the UV-Vis absorption spectrum of a this compound derivative to determine its absorption maxima.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., Dichloromethane, THF)

-

This compound derivative sample

Procedure:

-

Solution Preparation: Prepare a dilute solution of the this compound derivative in a spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the absorption maximum.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 15-30 minutes.

-

Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the sample holder and record a baseline spectrum. The instrument will subtract this baseline from the sample spectrum.

-

-

Sample Measurement:

-

Rinse the sample cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer.

-

Acquire the absorption spectrum of the sample.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield of a this compound derivative.

Materials:

-

Fluorometer/Fluorescence spectrophotometer

-

Quartz cuvettes (1 cm path length, four-sided polished for right-angle detection)

-

Spectroscopic grade solvent

-

This compound derivative sample

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of the this compound derivative and the quantum yield standard with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the fluorometer and allow the excitation source to stabilize.

-

Set the excitation wavelength, typically at or near the absorption maximum of the sample.

-

Set the emission and excitation slit widths.

-

-

Emission Spectrum Acquisition:

-

Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample spectra.

-

Record the emission spectrum of the sample solution.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Mass Spectrometry

Objective: To determine the accurate mass and fragmentation pattern of a this compound derivative.

Materials:

-

Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

-

Sample introduction system (e.g., direct infusion, GC, or LC)

-

Solvent for sample dissolution (if necessary)

-

This compound derivative sample

Procedure:

-

Sample Preparation:

-

For EI-MS, the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC).

-

For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

-

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Introduction and Ionization:

-

Introduce the sample into the ion source.

-

Apply the appropriate ionization method (EI or ESI). In EI, a high-energy electron beam bombards the sample molecules, causing ionization and fragmentation. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.

-

-

Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

-

Detection and Data Acquisition: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain insights into the molecular structure.

-

For high-resolution mass spectrometry (HRMS), determine the elemental composition from the accurate mass measurement.

-

Visualization of Pathways and Workflows

Diagrams are powerful tools for visualizing complex relationships. The following sections provide Graphviz (DOT language) scripts for generating diagrams relevant to the study of this compound derivatives.

Photophysical Pathways of a this compound Derivative

This diagram illustrates the key photophysical processes that a this compound derivative can undergo upon photoexcitation.

Caption: Jablonski diagram illustrating the photophysical pathways of a this compound derivative.

General Experimental Workflow for Spectroscopic Characterization

This diagram outlines a logical workflow for the comprehensive spectroscopic characterization of a newly synthesized this compound derivative.

Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.

This in-depth guide provides a foundational understanding of the spectroscopic characterization of this compound derivatives. By following the detailed protocols and utilizing the comparative data presented, researchers can effectively and accurately analyze these fascinating molecules, paving the way for new discoveries and applications.

References

physical and chemical properties of thianthrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thianthrene is a sulfur-containing heterocyclic organic compound with a unique folded, non-planar structure. This defining characteristic, coupled with its notable ease of oxidation to a stable radical cation, makes it a molecule of significant interest in diverse fields ranging from materials science to medicinal chemistry.[1][2][3] Its derivatives are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, as well as for their potential therapeutic effects.[4] This guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visual representations of its fundamental chemical transformations.

Physical and Spectroscopic Properties

This compound is a pale yellow to white crystalline solid at room temperature.[5] Its key physical properties are summarized in the tables below. The molecule possesses a distinctive "butterfly" conformation, with the two benzene rings folded along the axis connecting the two sulfur atoms.

Physical Properties

A summary of the key physical and thermodynamic properties of this compound is presented in Table 1. The data has been compiled from various sources and represents the most commonly cited values.

| Property | Value | Units | References |

| Molecular Formula | C₁₂H₈S₂ | ||

| Molar Mass | 216.32 | g·mol⁻¹ | |

| Melting Point | 151 - 159.3 | °C | |

| Boiling Point | 364 - 366 | °C | |

| Density | ~1.43 - 1.706 | g·cm⁻³ | |

| Vapor Pressure | 0.00013 (at 25°C) | mmHg | |

| Dipole Moment | 1.37 | D | |

| Heat of Formation | 56.4736 | kcal/mol | |

| LogP (Octanol/Water) | 4.47 - 4.57 |

Solubility

This compound is generally insoluble in water but shows good solubility in many non-polar organic solvents. Experimental data shows its solubility in a range of organic solvents at 25.0°C.

| Solvent | Solubility | References |

| Water | Insoluble | |

| Dimethylformamide (DMF) | Soluble | |

| Benzene | Soluble | |

| Toluene | Soluble | |

| Chloroform | Soluble | |

| Acetone, Acetic Acid, Ethanol | Can be recrystallized from |

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction. It crystallizes in the monoclinic space group P 1 21/c 1. The molecule is not planar, exhibiting a distinct fold along the S-S axis with a dihedral angle of approximately 128°.

| Parameter | Value | Units | References |

| Crystal System | Monoclinic | ||

| Space Group | P 1 21/c 1 | ||

| a | 11.941 | Å | |

| b | 6.1614 | Å | |

| c | 14.500 | Å | |

| β | 109.93 | ° | |

| Dihedral Angle | ~128 | ° |

Spectroscopic Data

Spectroscopic analysis provides crucial insights into the electronic structure and vibrational modes of this compound.

| Spectroscopy | Key Features / Values | References |

| UV-Vis | Absorption maximum at ~160 nm. | |

| Infrared (IR) | Provides information on molecular vibrations and structural attributes. | |

| NMR | Used for structural elucidation of this compound and its derivatives. | |

| HOMO | -8.03 | eV |

| LUMO | -0.46 | eV |

Chemical Properties and Reactivity

The chemistry of this compound is dominated by the reactivity of its sulfur atoms, particularly their ease of oxidation.

Oxidation and the this compound Radical Cation

A hallmark of this compound's chemical reactivity is its facile oxidation. Treatment with oxidizing agents like sulfuric acid or via electrochemical methods results in the formation of a stable, red-colored radical cation (Th•⁺). This species has been extensively characterized by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. Further oxidation can lead to the formation of the dication (Th²⁺). Upon oxidation, the molecule undergoes a significant conformational change, becoming nearly planar.

Thianthrenation for C-H Functionalization

In recent years, this compound has emerged as a powerful reagent in synthetic organic chemistry for the late-stage functionalization of C-H bonds in arenes and alkenes. This process, termed "thianthrenation," involves the reaction of a substrate with an activated this compound species, typically generated from this compound S-oxide (TTO), to form an S-aryl or S-alkenyl thianthrenium salt. These salts are versatile intermediates that can undergo a wide range of subsequent transformations, including cross-coupling reactions to form C-C, C-N, C-O, and C-F bonds. The high regioselectivity, often favoring the para-position on aromatic rings, is a key advantage of this methodology.

References

Theoretical Frontiers of Thianthrene and its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thianthrene, a sulfur-containing heterocyclic compound, and its derivatives have garnered significant interest in various scientific fields, including materials science, organic electronics, and medicinal chemistry.[1] The unique non-planar, butterfly-shaped structure of the this compound core imparts distinct electronic and photophysical properties that can be finely tuned through strategic chemical modifications.[2] This technical guide provides a comprehensive overview of the theoretical studies on this compound and its analogues, focusing on the computational prediction of their electronic structure, properties, and the methodologies employed in these investigations.

Core Concepts: Structure and Electronic Properties

The defining structural feature of this compound is its bent, non-aromatic central 1,4-dithiin ring, which distinguishes it from its planar oxygen (dibenzodioxin) and nitrogen (phenazine) analogues.[2] This puckered conformation is a consequence of the interplay between the electronic repulsion of the sulfur lone pairs and the rigidity of the fused benzene rings.

Conformational Dynamics

Neutral this compound exhibits a characteristic bent structure with a dihedral angle of approximately 128° between the two benzene rings.[3] However, upon oxidation to its radical cation and dication species, the molecule undergoes a significant conformational change, adopting a planar or near-planar geometry.[3] This reversible transformation between bent and planar states is a key aspect of this compound's redox chemistry and its potential applications in molecular switches and redox-active materials. Theoretical studies have been instrumental in quantifying the energy barriers associated with this conformational inversion.

Electronic Structure and Photophysics

The electronic properties of this compound and its analogues are intrinsically linked to their three-dimensional structure. The lone pairs on the sulfur atoms contribute significantly to the highest occupied molecular orbital (HOMO), making these compounds electron-rich and susceptible to oxidation. The energy levels of the HOMO and the lowest unoccupied molecular orbital (LUMO), and consequently the HOMO-LUMO gap, can be modulated by the introduction of various substituent groups on the aromatic rings. These modifications influence the absorption and emission properties of the molecules, leading to applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

Data Presentation: Calculated Electronic Properties

The following tables summarize key quantitative data obtained from theoretical studies on this compound and a selection of its analogues. These values provide a basis for understanding the structure-property relationships within this class of compounds.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps of this compound Analogues

| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | DFT Functional/Basis Set | Reference |

| This compound | - | -5.58 | -2.01 | 3.57 | B3LYP/6-31G(d) | |

| 2-Phenylthis compound | 2-Phenyl | -5.45 | -2.10 | 3.35 | B3LYP/6-31G(d) | |

| 2,7-Diphenylthis compound | 2,7-Diphenyl | -5.38 | -2.15 | 3.23 | B3LYP/6-31G(d) | |

| 2-(4-Methoxyphenyl)this compound | 2-(4-Methoxyphenyl) | -5.32 | -2.05 | 3.27 | B3LYP/6-31G(d) | |

| 2-(4-Nitrophenyl)this compound | 2-(4-Nitrophenyl) | -5.75 | -2.55 | 3.20 | B3LYP/6-31G(d) |

Table 2: Calculated Absorption Wavelengths of this compound Analogues

| Compound | Substituent(s) | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | TD-DFT Functional/Basis Set | Reference |

| This compound | - | 295 | 4.20 | 0.15 | B3LYP/6-31G(d) | |

| 2-Phenylthis compound | 2-Phenyl | 310 | 4.00 | 0.22 | B3LYP/6-31G(d) | |

| 2,7-Diphenylthis compound | 2,7-Diphenyl | 325 | 3.81 | 0.35 | B3LYP/6-31G(d) | |

| 2-(4-Methoxyphenyl)this compound | 2-(4-Methoxyphenyl) | 318 | 3.90 | 0.25 | B3LYP/6-31G(d) | |

| 2-(4-Nitrophenyl)this compound | 2-(4-Nitrophenyl) | 335 | 3.70 | 0.40 | B3LYP/6-31G(d) |

Experimental and Computational Protocols

Computational Methodology: Density Functional Theory (DFT)

A significant portion of the theoretical understanding of this compound and its analogues stems from calculations based on Density Functional Theory (DFT). A typical computational workflow for investigating these molecules is as follows:

-

Molecular Structure Input: The process begins with defining the initial 3D coordinates of the this compound analogue of interest. This can be done using molecular building software or by modifying existing structural files.

-

Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry. The B3LYP functional with the 6-31G(d) basis set is a commonly used and reliable method for this purpose.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

-

Property Calculation: Once a stable geometry is obtained, various electronic properties can be calculated. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential, and other quantum chemical descriptors.

-

Excited State Calculations (TD-DFT): To investigate the photophysical properties, Time-Dependent DFT (TD-DFT) calculations are employed. These calculations provide information about the energies of electronic transitions, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy, and their corresponding oscillator strengths.

Experimental Validation: Cyclic Voltammetry

Cyclic voltammetry (CV) is a key experimental technique used to probe the redox behavior of this compound derivatives and validate the computational predictions of their HOMO and LUMO energy levels. A typical experimental setup involves:

-

Working Electrode: A glassy carbon or platinum electrode.

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

-

Counter Electrode: A platinum wire.

-

Electrolyte Solution: A solution of the this compound analogue in a suitable organic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Procedure: A potential is swept between defined limits, and the resulting current is measured. The oxidation and reduction potentials of the compound can be determined from the resulting voltammogram.

Visualizations

Computational Workflow for this compound Analogues

Caption: A generalized workflow for the DFT and TD-DFT calculation of the electronic and photophysical properties of this compound analogues.

Influence of Substituents on Electronic Properties

References

Unveiling the Photon's Dance: A Preliminary Investigation of Thianthrene Photophysics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thianthrene, a sulfur-containing heterocyclic molecule, has garnered significant attention in the scientific community due to its unique photophysical properties, including its characteristic bent structure that facilitates efficient intersystem crossing and room-temperature phosphorescence. This technical guide provides a preliminary yet in-depth exploration of the core photophysics of this compound and its derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes to serve as a valuable resource for researchers in materials science, photochemistry, and drug development.

Core Photophysical Properties of this compound and Its Derivatives

The photophysical behavior of this compound is intrinsically linked to its non-planar, butterfly-like conformation in the ground state.[1] This bent structure, with a dihedral angle of approximately 128° between the two benzene rings, plays a crucial role in enhancing spin-orbit coupling, a key factor for efficient intersystem crossing from the singlet excited state to the triplet excited state.[1] This property is fundamental to this compound's notable room-temperature phosphorescence (RTP). Upon oxidation, the this compound radical cation adopts a planar geometry.[1]

The absorption spectrum of this compound is characterized by weak absorption at wavelengths longer than 280 nm.[2] However, derivatization of the this compound core can significantly modulate its photophysical properties. For instance, the introduction of chromophoric and auxochromic groups can red-shift the absorption and emission spectra, as well as influence the fluorescence quantum yield and phosphorescence lifetime.

Quantitative Photophysical Data

The following tables summarize key photophysical data for this compound and some of its derivatives, compiled from various studies. These values provide a quantitative basis for understanding their electronic transitions and excited-state behavior.

| Compound | Solvent/Matrix | λ_abs (nm) | λ_em (fluorescence) (nm) | Φ_F (%) | λ_em (phosphorescence) (nm) | τ_ph (ms) | Reference |

| This compound | Inert atmosphere | >280 | 436 (weak blue) | - | 540 (strong green) | 23.6 (crystal) | [2] |

| Dibenzothis compound (3ca) | CH₂Cl₂ | 331 | 497 | 24 | - | - | |

| TN-2Nap-p | PMMA film | - | - | - | - | 431 | |

| TN-2Me-p | PMMA film | - | - | 3.67 -> 13.92 (after UV) | - | 132.58 |

Table 1: Summary of Photophysical Properties of this compound and Selected Derivatives. λ_abs: Absorption maximum; λ_em: Emission maximum; Φ_F: Fluorescence quantum yield; τ_ph: Phosphorescence lifetime.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound and its derivatives relies on a suite of spectroscopic techniques. This section provides detailed methodologies for key experiments.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of benzene with disulfur dichloride in the presence of a Lewis acid catalyst like aluminum chloride.

Materials:

-

Benzene

-

Disulfur dichloride (S₂Cl₂)

-

Aluminum chloride (AlCl₃)

-

Appropriate solvent (e.g., carbon disulfide)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve benzene in the chosen solvent in a reaction flask equipped with a stirrer and a reflux condenser.

-

Carefully add aluminum chloride to the solution while stirring.

-

Slowly add disulfur dichloride to the reaction mixture. An exothermic reaction may occur, so controlled addition is crucial.

-

After the addition is complete, heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench it by carefully pouring it over ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Measurement of Fluorescence Quantum Yield (Absolute Method using an Integrating Sphere)

The absolute method for determining the fluorescence quantum yield (Φ_F) provides a direct measurement of the efficiency of the fluorescence process without the need for a reference standard.

Instrumentation:

-

Fluorometer equipped with an integrating sphere

-

UV-Vis spectrophotometer

-

Cuvettes (quartz for both absorption and emission)

-

Spectroscopic grade solvent

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.

-

Blank Measurement:

-

Fill a cuvette with the pure solvent.

-

Place the cuvette inside the integrating sphere in the fluorometer.

-

Measure the spectrum of the excitation light scattered by the solvent. This serves as the reference measurement (L_a).

-

-

Sample Measurement:

-

Place the cuvette containing the sample solution inside the integrating sphere.

-

Measure the spectrum, which will contain both the scattered excitation light and the emitted fluorescence.

-

The integrated intensity of the unabsorbed excitation light is (L_c), and the integrated fluorescence intensity is (E_c).

-

-

Calculation: The absolute fluorescence quantum yield is calculated using the following formula: Φ_F = E_c / (L_a - L_c)

Time-Resolved Transient Absorption Spectroscopy

Time-resolved transient absorption (TA) spectroscopy is a powerful technique to study the dynamics of excited states, providing information on processes such as intersystem crossing and excited-state decay.

Instrumentation:

-

Femtosecond or picosecond pulsed laser system (e.g., Ti:sapphire laser)

-

Optical parametric amplifier (OPA) to generate tunable pump pulses

-

White-light continuum probe pulse generator

-

Delay line to control the time delay between pump and probe pulses

-

Spectrograph and detector (e.g., CCD camera)

Procedure:

-

Sample Preparation: Prepare a solution of the this compound derivative in a suitable solvent in a cuvette. The concentration should be adjusted to have sufficient absorbance at the pump wavelength.

-

Experimental Setup:

-

The laser output is split into two beams: the pump and the probe.

-

The pump beam is directed through the OPA to generate the desired excitation wavelength.

-

The probe beam is focused onto a crystal (e.g., sapphire) to generate a broadband white-light continuum.

-

The pump and probe beams are focused and spatially overlapped on the sample.

-

A mechanical delay stage in the probe beam path allows for varying the time delay (Δt) between the arrival of the pump and probe pulses at the sample.

-

-

Data Acquisition:

-

The pump pulse excites the sample.

-

The probe pulse passes through the excited sample at a specific time delay Δt.

-

The transmitted probe light is collected and directed to a spectrograph and detector.

-

The change in absorbance (ΔA) is measured as a function of wavelength and time delay. ΔA is calculated as the difference between the absorbance of the sample with and without the pump pulse.

-

-

Data Analysis: The resulting data is a 2D map of ΔA versus wavelength and time. Analysis of this data can reveal the lifetimes of different excited species and the kinetics of their interconversion.

Visualizing the Photophysical Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the key photophysical processes in this compound, the experimental workflow for its characterization, and the logical relationship between its structure and properties.

Caption: Jablonski diagram illustrating the photophysical pathways of this compound.

References

An In-depth Technical Guide to the Solubility of Thianthrene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of thianthrene, a sulfur-containing heterocyclic compound, in a variety of common organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, materials science, and pharmaceutical development.[1] This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

This compound is a pale yellow crystalline solid that is generally insoluble in water but soluble in many organic solvents.[1] Its solubility is influenced by factors such as the polarity of the solvent and the temperature.[1][2] The following table summarizes the available quantitative solubility data for this compound in several common organic solvents at 25.0°C.

| Solvent | Molar Solubility (mol/L) | Mole Fraction Solubility (x) |

| n-Hexane | 0.0118 | 0.00164 |

| n-Heptane | 0.0141 | 0.00220 |

| n-Octane | 0.0169 | 0.00301 |

| Cyclohexane | 0.0307 | 0.00304 |

| Methylcyclohexane | 0.0272 | 0.00331 |

| 2,2,4-Trimethylpentane | 0.0104 | 0.00178 |

| Cyclooctane | 0.0366 | 0.00445 |

| Benzene | - | - |

| Toluene | - | - |

| Chloroform | - | - |

| Diethyl Ether | Soluble | - |

| Ethanol | Soluble | - |

| Acetonitrile | Sparingly soluble | - |

Data compiled from experimental studies.[3] Note: Qualitative solubility data indicates that this compound is also soluble in benzene, toluene, chloroform, diethyl ether, and ethanol, while it is sparingly soluble in acetonitrile. A comprehensive compilation of solubility data for this compound published prior to 1995 can be found in the IUPAC Solubility Data Series, Volumes 54, 58, and 59.

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental for various chemical and pharmaceutical applications. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.

Protocol: Shake-Flask Method for this compound Solubility Determination

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps or flasks with stoppers

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a glass vial or flask. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 to 48 hours is typically recommended to achieve thermodynamic equilibrium. For some systems, longer equilibration times may be necessary.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

To avoid precipitation due to temperature changes, it is advisable to pre-warm the pipette tip to the equilibration temperature.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic particles.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method. Record the dilution factor accurately.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

HPLC Method: Develop a method with a suitable column and mobile phase to achieve good separation and peak shape for this compound. Create a calibration curve using standard solutions of this compound of known concentrations.

-

UV-Vis Spectroscopy: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. Prepare a series of standard solutions of this compound and measure their absorbance to construct a calibration curve according to the Beer-Lambert law.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Solubility can be expressed in various units, such as grams per 100 mL (g/100mL), molarity (mol/L), or mole fraction (x).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for this compound solubility determination.

This guide provides essential technical information for researchers and professionals working with this compound. The provided data and protocols can serve as a valuable resource for experimental design and interpretation. For more detailed information on the theoretical aspects of solubility, further reading is recommended.

References

Methodological & Application

Synthesis of Functionalized Thianthrene Derivatives: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized thianthrene derivatives. Thianthrenes are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique stereoelectronic properties and potential as versatile synthetic intermediates. These notes are intended to serve as a comprehensive resource for researchers aiming to synthesize and further functionalize this compound scaffolds for various applications, including drug discovery and development.

Overview of Synthetic Strategies

The synthesis of functionalized this compound derivatives can be broadly categorized into two main approaches: the construction of the this compound core from acyclic or monocyclic precursors and the direct functionalization of a pre-existing this compound scaffold. Key methodologies include:

-

Ullmann Condensation: A classic method involving the copper-catalyzed self-condensation of 2-halothiophenols to form the this compound ring system.

-

Thia-APEX (Annulative π-Extension) Reactions: A modern approach for the one-step synthesis of π-extended this compound derivatives from unfunctionalized aromatics.

-

Synthesis and Functionalization of Aryl Thianthrenium Salts: A highly versatile strategy that allows for the late-stage functionalization of arenes via the formation of stable aryl thianthrenium salt intermediates. These salts can then undergo a variety of transformations, including photoredox-catalyzed reactions, to introduce a wide range of functional groups.

Data Presentation: A Comparative Summary of Synthetic Methods

The following tables summarize quantitative data for key synthetic methods, providing a comparative overview of their scope and efficiency.

Table 1: Thia-APEX Reactions for the Synthesis of π-Extended this compound Derivatives

| Entry | Aromatic Substrate | π-Extending Agent | Product | Yield (%) |

| 1 | 1,2-Dimethoxybenzene | S-diimidated 1,2-benzenedithiol | 2,3-Dimethoxythis compound | 83 |

| 2 | 1,2,3,4-Tetramethylbenzene | S-diimidated 1,2-benzenedithiol | 2,3,4,5-Tetramethylthis compound | 70 |

| 3 | Phenanthrene | S-diimidated 1,2-benzenedithiol | Dibenzo[a,c]this compound | 21 |

| 4 | 2,7-Di-tert-butylphenanthrene | S-diimidated 1,2-benzenedithiol | 2,7-Di-tert-butyldibenzo[a,c]this compound | 87 |

| 5 | Corannulene | S-diimidated 1,2-benzenedithiol | Corannuleno[1,2-b]dithiine | 35 |

| 6 | Triphenylene | S-diimidated 1,2-benzenedithiol | Dibenzo[a,c]triphenyleno[2,3-b]dithiine | 39 |

Data sourced from Organic Chemistry Frontiers, 2023, 10, 1833-1839.[1][2]

Table 2: Functionalization of Aryl Thianthrenium Salts via Photoredox Catalysis

| Entry | Aryl Thianthrenium Salt | Coupling Partner | Product | Yield (%) |

| 1 | 4-Tolylthianthrenium salt | Hydrazine | 4-Methylbenzenesulfonohydrazide | 85 |

| 2 | 4-Methoxyphenylthianthrenium salt | Hydrazine | 4-Methoxybenzenesulfonohydrazide | 82 |

| 3 | 4-Chlorophenylthianthrenium salt | Hydrazine | 4-Chlorobenzenesulfonohydrazide | 75 |

| 4 | 2-Naphthylthianthrenium salt | Hydrazine | Naphthalene-2-sulfonohydrazide | 78 |

| 5 | Phenylthianthrenium salt | DABCO·(SO2)2, Phenylhydrazine | Benzenesulfonohydrazide | 92 |

Data sourced from Organic Chemistry Frontiers, 2022, 9, 1433-1438.[3]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the synthesis of functionalized this compound derivatives.

Synthesis of this compound S-oxide (A Key Intermediate for Aryl Thianthrenium Salts)

This protocol describes the oxidation of this compound to this compound S-oxide, a crucial precursor for the synthesis of aryl thianthrenium salts.[4]

Materials:

-

This compound (1.00 equiv)

-

Dichloromethane (DCM)

-

Sodium bromide (5.00 mol%)

-

Acetic acid (75.0 mol%)

-

Iron(III) nitrate nonahydrate (1.00 equiv)

-

Ethyl acetate (EtOAc)

-

Diethyl ether (Et2O)

-

Sodium sulfate (Na2SO4)

-

Water

Equipment:

-

Round-bottomed flask (500 mL)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Sintered glass funnel

-

Rotary evaporator

Procedure:

-

Under an ambient atmosphere, charge a 500 mL round-bottomed flask with this compound (21.63 g, 100.0 mmol), DCM (200 mL), sodium bromide (0.51 g, 5.00 mmol), acetic acid (4.29 mL, 75.0 mmol), and iron(III) nitrate nonahydrate (40.4 g, 100.0 mmol).[4]

-

Stir the resulting mixture vigorously at 25 °C for 4 hours. The reaction is open to the atmosphere.

-

Dilute the reaction mixture with water (200 mL) and transfer it to a separatory funnel.

-

Separate the aqueous and organic layers. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL).

-

Dry the combined organic layer over Na2SO4, filter, and wash the sodium sulfate with DCM (50 mL).

-

Concentrate the filtrate under reduced pressure to obtain a beige solid.

-

Break the solid into smaller pieces and stir in EtOAc (50 mL) for 30 minutes.

-

Collect the microcrystals by filtration on a sintered glass funnel, wash with Et2O (2 x 30 mL), and dry in vacuo to afford this compound S-oxide.

Generalized Protocol for Ullmann Condensation of 2-Iodothiophenol

This protocol provides a generalized procedure for the synthesis of the this compound core via a copper-catalyzed Ullmann condensation. Note: This is a generalized protocol and optimization of reaction conditions is highly recommended for specific substrates.

Materials:

-

2-Iodothiophenol or a substituted analogue

-

Copper catalyst (e.g., CuI, Cu2O, or copper powder)

-

Base (e.g., K2CO3, Cs2CO3)

-

High-boiling point polar aprotic solvent (e.g., DMF, NMP)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a Schlenk flask, add the 2-iodothiophenol derivative, copper catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Add the high-boiling point polar aprotic solvent via syringe.

-

Heat the reaction mixture to a high temperature (typically in the range of 150-210 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from several hours to over a day.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing Synthetic Pathways and Logic

The following diagrams, generated using Graphviz, illustrate key synthetic workflows and logical relationships in the synthesis of functionalized this compound derivatives.

Caption: Key methods for constructing the this compound core.

Caption: Workflow for late-stage functionalization of arenes.

Applications in Drug Development and Medicinal Chemistry

While the direct modulation of specific biological signaling pathways by functionalized this compound derivatives is an emerging area of research with limited publicly available data, the versatility of the this compound scaffold makes it a highly attractive platform for drug discovery. The parent this compound molecule has been investigated for therapeutic applications in dermal infections and is known to be metabolized in biological systems primarily through ring oxidation and conjugation.

The synthetic methodologies outlined above, particularly the late-stage functionalization via aryl thianthrenium salts, allow for the rapid generation of diverse libraries of this compound-containing molecules. This enables the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The ability to introduce a wide array of functional groups onto an aromatic core is a powerful tool for medicinal chemists aiming to develop novel therapeutic agents.

Future research in this area will likely focus on the synthesis of this compound-based compounds with specific biological targets and the elucidation of their mechanisms of action, potentially revealing their roles in modulating key signaling pathways implicated in disease.

References

- 1. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]